Isopropyl 2,6-dichloroisonicotinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl 2,6-dichloropyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-5(2)14-9(13)6-3-7(10)12-8(11)4-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXYWVNGWNRZMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=NC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Isopropyl 2,6 Dichloroisonicotinate
Precursor Synthesis Strategies for 2,6-Dichloroisonicotinic Acid
The generation of 2,6-dichloroisonicotinic acid is a critical first stage, with several established routes from various starting materials.
A prominent and well-documented method for synthesizing 2,6-dichloroisonicotinic acid involves the chlorination of citrazinic acid (2,6-dihydroxyisonicotinic acid). This transformation replaces the two hydroxyl groups on the pyridine (B92270) ring with chlorine atoms. The reaction is typically carried out at elevated temperatures using a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) or triphosgene (B27547), in the presence of a phase-transfer catalyst like a quaternary ammonium (B1175870) salt. chemicalbook.comgoogle.com
One specific method involves suspending citrazinic acid and tetraethylammonium (B1195904) chloride in an excess of phosphorus oxychloride and heating the mixture. chemicalbook.com The reaction proceeds over approximately 20 hours at temperatures ranging from 130°C to 145°C, yielding the desired product as a white solid upon workup with an efficiency of around 89%. chemicalbook.com An alternative procedure utilizes triphosgene as the chlorinating agent and tetramethylammonium (B1211777) chloride as the catalyst, reacting at a similar temperature range of 120–145°C for about 12 hours. google.com This approach also achieves a high yield of approximately 90.6%. google.com
| Starting Material | Chlorinating Agent | Catalyst | Temperature | Reaction Time | Yield (%) | Reference |
| Citrazinic Acid | Phosphorus Oxychloride | Tetraethylammonium Chloride | 130-145°C | 20 h | 89% | chemicalbook.com |
| Citrazinic Acid | Triphosgene | Tetramethylammonium Chloride | 120-145°C | 12 h | 90.6% | google.com |
Another potential, though less commonly documented, pathway to 2,6-dichloroisonicotinic acid involves the hydrolysis of a 2,6-dichloro-4-(trichloromethyl)pyridine (B1604734) precursor. The hydrolysis of a trichloromethyl group is a known method for forming a carboxylic acid functional group. For related isomers, such as the synthesis of 2,6-dichloronicotinic acid, the hydrolysis of 2,6-dichloro-3-(trichloromethyl)pyridine (B1616986) is a documented route. google.com This suggests that a similar acid- or base-catalyzed hydrolysis could be applied to produce 2,6-dichloroisonicotinic acid from the corresponding 4-(trichloromethyl) derivative.
The synthesis can also be viewed in terms of the corresponding pyridinecarboxylic acid chloride. The intermediate, 2,6-dichloroisonicotinoyl chloride, is prepared from 2,6-dichloroisonicotinic acid, typically by reaction with a chlorinating agent like thionyl chloride or oxalyl chloride. This highly reactive acid chloride is a key intermediate for certain esterification protocols.
Esterification Protocols for Isopropyl 2,6-dichloroisonicotinate
Once 2,6-dichloroisonicotinic acid is obtained, it can be converted to its isopropyl ester through several standard methods.
Direct esterification, commonly known as Fischer-Speier esterification, involves reacting 2,6-dichloroisonicotinic acid with isopropanol (B130326) in the presence of a strong acid catalyst, such as sulfuric acid. google.com The reaction is driven towards the ester product by refluxing the mixture. For pyridine carboxylic acids specifically, the actual catalytic agent is believed to be the salt formed between the pyridine carboxylic acid ester product and the strong acid catalyst. google.com This method has the advantage of being a one-step process, though it is an equilibrium reaction that may require removal of water to achieve high conversion.
A highly effective, two-step alternative to direct esterification proceeds through the acid chloride intermediate.
Formation of 2,6-dichloroisonicotinoyl chloride : The precursor acid is first converted to 2,6-dichloroisonicotinoyl chloride. This is typically achieved by refluxing the acid with thionyl chloride (SOCl₂).
Reaction with Isopropanol : The resulting crude acid chloride is then reacted with isopropanol. This reaction is generally rapid and high-yielding. It is often performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to act as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct. The synthesis of other esters of 2,6-dichloroisonicotinic acid has been reported, underscoring the viability of this approach. nih.gov
| Method | Reagents | Key Features |
| Direct Esterification | 2,6-dichloroisonicotinic acid, Isopropanol, H₂SO₄ (cat.) | One-step, equilibrium reaction. google.com |
| Acid Chloride Route | 1. 2,6-dichloroisonicotinic acid, SOCl₂2. Isopropanol, Base | Two-step, high-yielding, and generally irreversible reaction. |
Advanced Catalytic Systems in this compound Synthesis
Modern synthetic chemistry seeks to improve efficiency and sustainability through advanced catalytic systems. In the context of producing this compound, catalytic methods can be applied to both the precursor synthesis and the final esterification step.
For the synthesis of the 2,6-dichloroisonicotinic acid precursor from citrazinic acid, the use of phase-transfer catalysts like tetraethylammonium chloride or tetramethylammonium chloride is crucial for achieving high yields. chemicalbook.comgoogle.com These catalysts facilitate the transfer of reactants between different phases, enhancing the reaction rate between the solid citrazinic acid and the liquid chlorinating agent.
In the esterification step, an advanced process concept involves a cyclic procedure where the catalyst, the strong acid salt of the pyridine carboxylic acid ester, is recovered from the reaction medium and reused for subsequent esterification batches, which significantly reduces catalyst cost and simplifies the process. google.com More sophisticated technologies, such as using quaternary ammonium salt catalysts in supercritical fluids, have been developed for the esterification of other acids and represent a frontier in catalyst and process engineering. google.com Furthermore, the fields of biocatalysis and organocatalysis offer modern alternatives. Enzymes like Carboxylic Acid Reductase (CAR) have been shown to catalyze esterification in mild, aqueous conditions. buu.ac.th Small organic molecules, such as imidazole (B134444) and pyridine derivatives, can also serve as effective nucleophilic catalysts for acylation and ester hydrolysis, potentially allowing for fine-tuned control over the reaction network. nih.gov
Chemical Derivatization and Analogue Design of Isopropyl 2,6 Dichloroisonicotinate
Transformation Pathways to Functionally Modified Pyridine (B92270) Derivatives
The reactivity of Isopropyl 2,6-dichloroisonicotinate allows for its conversion into a range of functionally modified pyridine derivatives. These transformations target the ester group and the halogenated pyridine ring, opening avenues for diverse molecular architectures.
Conversion to Pyridyl Alcohols (e.g., (2,6-dichloropyridin-4-yl)methanol)
A significant transformation of this compound is its reduction to (2,6-dichloropyridin-4-yl)methanol. This conversion of the ester functional group into a primary alcohol provides a key building block for further derivatization.
The reduction can be effectively achieved using metal hydrides. For instance, the corresponding methyl or ethyl esters of 2,6-dichloroisonicotinic acid are reduced to (2,6-dichloropyridin-4-yl)methanol in high yields (90-91%) using reducing agents like sodium borohydride (B1222165) or potassium borohydride. google.com The reaction is typically carried out in an alcohol solvent, such as methanol (B129727) or ethanol, at controlled temperatures. google.com This transformation is valuable as pyridyl alcohols are important intermediates in the synthesis of various biologically active molecules and plant growth regulators. google.combiosynth.com
Table 1: Reduction of 2,6-dichloroisonicotinate Esters to (2,6-dichloropyridin-4-yl)methanol google.com
| Starting Material | Reducing Agent | Solvent | Yield (%) |
| Methyl 2,6-dichloroisonicotinate | Sodium Borohydride | Methanol | 90 |
| Ethyl 2,6-dichloroisonicotinate | Sodium Borohydride | Ethanol | 91 |
| Methyl 2,6-dichloroisonicotinate | Potassium Borohydride | Ethanol | 91 |
Reactions at the Pyridine Nitrogen and Ring Halogens
The pyridine nitrogen and the two chlorine atoms on the ring of this compound are key sites for chemical reactions. The nitrogen atom can be involved in N-oxidation or quaternization reactions, altering the electronic properties of the pyridine ring.
The chlorine atoms at the 2 and 6 positions are susceptible to nucleophilic substitution. For example, reaction with amines can lead to the formation of aminopyridine derivatives. These reactions can sometimes be performed without a catalyst, particularly with aromatic amines. acs.org The reactivity of these positions allows for the introduction of a wide array of functional groups, leading to the synthesis of diverse pyridine-based compounds. Additionally, the chlorine atoms can be displaced by other nucleophiles, such as methoxide (B1231860) ions, to yield dimethoxy derivatives. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions of Dichloropyridine Esters
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions are extensively used to modify dichloropyridine esters, including derivatives of this compound, leading to a wide range of analogues. yale.edu
Buchwald-Hartwig Amination Studies
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction has been applied to 2,6-dihaloisonicotinic acid derivatives to synthesize mono-N-arylated products. researchgate.net
In a study involving methyl 2,6-dichloroisonicotinate, mono-N-arylation with aniline (B41778) was achieved using a palladium acetate (B1210297) catalyst with an XPhos ligand and sodium tert-butoxide as the base. researchgate.net However, the outcome of this reaction is sensitive to the electronic and steric nature of the coupling partners. For instance, using m-anisidine (B1676023) under the same conditions led to amidation of the methyl ester instead of the desired C-N coupling. researchgate.net To circumvent this, the corresponding N,N-diisopropylisonicotinamide derivatives were used, which successfully underwent mono-N-arylation with m-anisidine. researchgate.net This highlights the intricate balance of factors that govern the selectivity and outcome of Buchwald-Hartwig aminations with dihalopyridine substrates.
Table 2: Buchwald-Hartwig Mono-N-arylation of 2,6-Dihaloisonicotinic Acid Derivatives researchgate.net
| Dihaloisonicotinic Derivative | Amine | Catalyst/Ligand | Base | Outcome |
| Methyl 2,6-dichloroisonicotinate | Aniline | Pd(OAc)₂ / XPhos | t-BuONa | Mono-N-arylation |
| Methyl 2,6-dichloroisonicotinate | m-Anisidine | Pd(OAc)₂ / XPhos | t-BuONa | Amidation of ester |
| 2,6-dichloro-N,N-diisopropylisonicotinamide | m-Anisidine | Pd(OAc)₂ / XPhos | t-BuONa | Mono-N-arylation |
| 2,6-dibromo-N,N-diisopropylisonicotinamide | m-Anisidine | Pd(OAc)₂ / (+/-)-BINAP | K₂CO₃ | Mono-N-arylation |
Suzuki-Miyaura Coupling for Arylated Analogues
The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed cross-coupling, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids or their esters. nih.gov This reaction has been successfully employed to synthesize arylated pyridine derivatives from dichloropyridines. nih.govresearchgate.net
For instance, 2,6-dichloropyridine (B45657) can react with p-methoxyphenylboronic acid in the presence of a palladium catalyst to form the diarylated product, which can then be demethylated to yield 4,4'-(pyridine-2,6-diyl)diphenol. researchgate.net The reaction conditions, including the choice of catalyst, ligand, and base, are critical for achieving high yields and selectivity. nih.govacs.org In some cases, exhaustive coupling to form 2,6-disubstituted pyridines is desired, while in others, selective mono-substitution is the goal. nih.govacs.org The Suzuki-Miyaura reaction's versatility allows for the synthesis of a broad range of arylated pyridine analogues with potential applications in materials science and medicinal chemistry. researchgate.netrsc.org
Design and Synthesis of Novel Isonicotinic Acid Ester Analogues
The core structure of this compound serves as a scaffold for the design and synthesis of novel isonicotinic acid ester analogues with tailored properties. By strategically modifying the ester group and the substituents on the pyridine ring, researchers can develop new compounds with enhanced biological activity or specific physical characteristics. nih.govresearchgate.net
One approach involves the synthesis of active esters of isonicotinic acid, such as p-nitrophenyl, N-hydroxysuccinimidyl, and pentafluorophenyl esters. mdpi.comresearchgate.net These active esters are valuable acylating agents for creating a variety of amide and ester derivatives. mdpi.com Another strategy focuses on creating derivatives with potential herbicidal or plant growth-regulating properties. For example, novel 2-(6-phenylnicotinoyl)cyclohexane-1,3-dione derivatives have been synthesized as potential 4-hydroxyphenylpyruvate dioxygenase inhibitors. acs.org These syntheses often involve multi-step sequences, starting with a cross-coupling reaction to introduce an aryl group, followed by further functionalization. acs.org The development of these novel analogues demonstrates the broad utility of the isonicotinic acid framework in creating new functional molecules.
Introduction of Diverse Ester Moieties (e.g., Trifluoroethyl, Jasmonate Conjugates)
The ester group of this compound is a prime target for modification to create novel analogues with potentially enhanced or altered biological activities. By replacing the isopropyl group with other chemical entities, researchers can influence factors such as solubility, stability, and transport across biological membranes.
One notable example is the synthesis of trifluoroethyl 2,6-dichloroisonicotinate (TFINA) . The introduction of a trifluoroethyl group, with its high electronegativity, can significantly alter the electronic properties of the ester and its susceptibility to hydrolysis. Another innovative approach involves conjugating the 2,6-dichloroisonicotinic acid scaffold to naturally occurring signaling molecules. An example of this is the synthesis of 2-(2,6-dichloro-pyridine-4-carbonyloxy)-ethyl jasmonate (DPCEJ) , which links the pyridine core to jasmonic acid, a key hormone in plant stress responses. nih.gov
The biological activity of these derivatives has been investigated, particularly their ability to act as elicitors for the production of secondary metabolites in plant cell cultures. In a study using a suspension culture of Taxus chinensis, both TFINA and DPCEJ were shown to be effective inducers of taxuyunnanine C (Tc) biosynthesis. nih.gov The addition of these synthetic analogues led to a significant increase in Tc accumulation compared to both a control group and treatment with the parent compound, 2,6-dichloroisonicotinic acid (INA). nih.gov
Table 1: Elicitor Activity of this compound Analogues on Taxuyunnanine C (Tc) Production in Taxus chinensis Cell Culture nih.gov
| Compound | Concentration (µM) | Tc Content (mg g⁻¹) |
|---|---|---|
| Control | - | 13.7 ± 1.0 |
| INA | 100 | 17.1 ± 0.9 |
| TFINA | 100 | 21.6 ± 2.0 |
| DPCEJ | 100 | 27.7 ± 1.0 |
These findings underscore the potential of designing novel elicitors by modifying the ester moiety of 2,6-dichloroisonicotinates. The enhanced activity of the jasmonate conjugate, in particular, suggests a synergistic effect or a more targeted delivery mechanism related to the plant's endogenous signaling pathways.
Modifications to the Pyridine Core and Substituent Effects
The pyridine core of this compound, with its two chlorine substituents, is critical for its biological activity. Modifications to this heterocyclic system, including the type and position of substituents, can have profound effects on the molecule's efficacy as a plant defense inducer.
The 2,6-dichloro substitution pattern is a key feature of many synthetic plant resistance inducers. researchgate.net The mechanism of action for these compounds is believed to involve the inhibition of key enzymes in the plant's oxidative stress response, such as catalase and ascorbate (B8700270) peroxidase. nih.govnih.gov The ability of 2,6-dichloroisonicotinic acid and its analogues to inhibit these enzymes correlates with their capacity to induce the expression of pathogenesis-related (PR) genes and enhance disease resistance. nih.govnih.gov
Structure-activity relationship studies have revealed that the electronic properties of the substituents on the pyridine ring are crucial. The two chlorine atoms in the 2 and 6 positions are strong electron-withdrawing groups, which influences the electronic distribution within the pyridine ring and its interaction with biological targets. Research on various derivatives of isonicotinic acid has shown that the nature of the substituent significantly impacts biological activity. For instance, in the context of inducing systemic acquired resistance (SAR) in tobacco plants against the tobacco mosaic virus (TMV), derivatization of the carboxylic acid group of 2,6-dichloroisonicotinic acid into amides has been shown to result in compounds with higher biological activity than the parent acid. researchgate.net Conversely, conversion to certain monoester derivatives led to a reduction in SAR-inducing properties compared to the acid form. researchgate.net
Table 2: Biological Activity of Isonicotinic Acid Derivatives in Inducing Systemic Acquired Resistance (SAR) in Tobacco researchgate.net
| Compound Type | Modification | Biological Activity (SAR Induction) |
|---|---|---|
| 2,6-dichloroisonicotinic acid | Parent Acid | Active |
| 2,6-dichloroisonicotinic acid amides | Derivatization to amides | Higher activity than the parent acid |
| 2,6-dichloroisonicotinic acid monoesters | Derivatization to monoesters | Reduced activity compared to the parent acid |
| Isonicotinic acid | Parent Acid | Inactive |
| Isonicotinic acid amides | Derivatization to amides | Active (up to 92% reduction in necrotic spots) |
Mechanistic Investigations into Biological Responses in Plant Systems
Elucidation of Elicitor Activity in Plant Secondary Metabolite Biosynthesis
Induction of Metabolite Accumulation in Model Plant Cell Cultures (e.g., Taxus chinensis)
The application of elicitors is a well-established strategy to enhance the production of valuable secondary metabolites in plant cell cultures. While specific research on Isopropyl 2,6-dichloroisonicotinate is not extensively documented, studies on its parent compound, 2,6-dichloroisonicotinic acid (INA), and its derivatives offer significant insights into their elicitation capabilities. These compounds have been shown to be effective in inducing the biosynthesis of taxoids, a class of diterpenoids with significant pharmaceutical value, in cell cultures of Taxus chinensis.
Research into novel synthetic derivatives of INA has demonstrated their potential as potent elicitors. nih.gov In a study utilizing a suspension culture of Taxus chinensis, two such derivatives, trifluoroethyl 2,6-dichloroisonicotinate (TFINA) and 2-(2,6-dichloro-pyridine-4-carbonyloxy)-ethyl jasmonate (DPCEJ), were assessed for their ability to stimulate the accumulation of taxuyunnanine C (Tc), a bioactive taxoid. nih.gov The introduction of these compounds into the culture medium resulted in a marked increase in Tc content. nih.gov Specifically, the addition of 100 µM of TFINA or DPCEJ on the seventh day of culture led to Tc concentrations of 21.6 ± 2.0 mg/g and 27.7 ± 1.0 mg/g, respectively, by day 21. nih.gov These yields were significantly higher than those observed in the control group, which produced 13.7 ± 1.0 mg/g, and also surpassed the elicitation effect of the parent compound, INA, which yielded 17.1 ± 0.9 mg/g under the same conditions. nih.gov
These findings underscore the promise of synthetic INA analogues as effective elicitors for inducing secondary metabolism in plant cell cultures. nih.gov The specific chemical modifications in TFINA and DPCEJ appear to be crucial for their enhanced elicitor activity compared to the parent INA molecule.
Table 1: Effect of INA Derivatives on Taxuyunnanine C (Tc) Accumulation in Taxus chinensis Cell Cultures
| Elicitor (100 µM) | Tc Content (mg/g) on Day 21 |
| Control | 13.7 ± 1.0 |
| INA | 17.1 ± 0.9 |
| TFINA | 21.6 ± 2.0 |
| DPCEJ | 27.7 ± 1.0 |
| Data sourced from a study on synthetic INA derivatives. nih.gov |
Temporal and Concentration-Dependent Responses in Plant Systems
The efficacy of an elicitor is intricately linked to both the timing of its application and its concentration within the culture medium. Although specific data for this compound is limited, research on other elicitors in Taxus species provides valuable insights into these dependencies. For instance, in cell suspension cultures of Taxus baccata, the metabolic response to elicitors like coronatine (B1215496) (COR) and salicylic (B10762653) acid (SA) was shown to be time-dependent. nih.gov The most pronounced changes in the metabolic profile, particularly concerning phenolic metabolism, were observed after 8 days of treatment with 1 µM COR and 16 days with 150 µM SA. nih.gov
Molecular Basis of Signalling Pathways Activated by Isonicotinic Acid Derivatives in Plants
Transcriptomic and Proteomic Signatures of Induced Responses
The application of elicitors initiates a complex signaling cascade within plant cells, culminating in altered gene expression and protein profiles. Transcriptomic and proteomic analyses are powerful tools for dissecting these molecular responses. While specific studies focusing on this compound are not available, research on other elicitors provides a foundational understanding of the potential molecular signatures.
In response to elicitation, plants typically exhibit differential expression of genes associated with defense and secondary metabolism. For example, treatment of tomato plants with 2,6-dichloroisonicotinic acid (INA) resulted in the upregulation of several defense-related genes, including PR-5, WRKY33b, PAL, and WRKY70. researchgate.net These genes are recognized components of the salicylic acid (SA) defense pathway. researchgate.net Transcriptomic analyses across various plant species and stress conditions have consistently revealed unique gene expression profiles, underscoring the specificity of plant responses to different stimuli. nih.gov
Proteomic studies offer a complementary perspective by providing insights into the abundance and post-translational modifications of proteins, the functional effectors within the cell. The integration of transcriptomic and proteomic data has proven effective in elucidating complex metabolic pathways. For instance, in Rosa roxburghii, this integrated approach revealed that differentially expressed genes and differentially abundant proteins were predominantly associated with the ascorbate (B8700270) and aldarate metabolism pathway, thereby clarifying the mechanism of ascorbic acid accumulation. mdpi.com Such integrated methodologies would be invaluable for identifying the specific molecular pathways activated by this compound.
Interactions with Plant Receptors or Signaling Molecules
The initiation of a plant's defense response by an elicitor typically involves the recognition of the elicitor by specific cellular receptors or its interaction with key signaling molecules. While the precise receptors for isonicotinic acid derivatives have yet to be fully characterized, it is understood that these compounds can activate signaling pathways commonly associated with systemic acquired resistance (SAR).
The salicylic acid (SA) signaling pathway is a cornerstone of SAR. Elicitors such as INA have been demonstrated to induce the expression of genes downstream of SA, indicating an engagement with this pathway. researchgate.net The activation of the SA pathway often entails the accumulation of SA itself, which in turn initiates a signaling cascade leading to the expression of pathogenesis-related (PR) proteins and the synthesis of other defense compounds. Further investigation is required to identify the specific protein targets of this compound and to delineate its precise role within the intricate network of plant signaling pathways.
Comparative Analysis of this compound with Other Elicitors
The relative efficacy of an elicitor can be ascertained through comparative analysis with other known eliciting agents. Although direct comparative studies involving this compound are scarce, comparisons can be drawn based on the performance of its parent compound, INA, and its derivatives.
As previously noted, the synthetic INA derivatives, TFINA and DPCEJ, proved to be more potent inducers of taxuyunnanine C production in Taxus chinensis than INA itself, suggesting that structural modifications to the INA molecule can significantly amplify its elicitor activity. nih.gov
In a comparative study on tomato plants, INA was evaluated alongside another synthetic elicitor, 2,4-dichloro-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol (DPMP). researchgate.net Both compounds were effective in mitigating the symptoms of bacterial canker disease, yet they triggered distinct sets of defense-related genes. researchgate.net INA, at a concentration of 100 µM, induced the expression of PR-5, WRKY33b, PAL, and WRKY70, whereas DPMP elicited the expression of PR-1 and WRKY70 at a significantly lower concentration of 10 µM. researchgate.net This demonstrates that different elicitors can activate distinct molecular defense mechanisms.
When compared to biotic elicitors, such as those derived from fungi, synthetic elicitors like INA and its derivatives offer the advantages of a defined chemical structure and consistent, reproducible activity. Nevertheless, fungal elicitors have also been shown to be highly effective in stimulating secondary metabolite production in Taxus cultures. cas.czresearchgate.net For example, a crude extract from Fusarium oxysporum was reported to cause a threefold increase in taxol concentration in cell cultures of Taxus chinensis var. mairei. researchgate.net
Ultimately, the selection of an appropriate elicitor is contingent upon the specific plant system, the target secondary metabolite, and the desired physiological outcome. The available data on INA and its derivatives suggest that this compound is likely a potent synthetic elicitor, with an efficacy that is comparable to, or potentially exceeds, that of INA, and a mode of action that likely involves the activation of plant defense pathways.
Structure Activity Relationship Sar Studies for Biological Activities
Correlation of Structural Modifications with Elicitor Potency in Plant Systems
The efficacy of isonicotinic acid derivatives as elicitors of plant defense mechanisms is highly dependent on their molecular architecture. Research has demonstrated that the parent compound, 2,6-dichloroisonicotinic acid (INA), is a potent inducer of SAR, providing protection against a broad spectrum of pathogens in various plants. The fundamental structural requirements for this activity revolve around the pyridine (B92270) ring and the carboxylic acid function at the 4-position.
Alterations to this basic structure have led to the development of a range of analogs with varying degrees of elicitor activity. The primary focus of these modifications has been on the esterification of the carboxylic acid and the substitution pattern on the pyridine ring. These changes can affect the molecule's uptake, translocation within the plant, and its interaction with the target receptors, ultimately modulating its biological performance. The following subsections will explore these structural modifications in greater detail.
Influence of Ester Moiety on Biological Performance
The transformation of the carboxylic acid group of 2,6-dichloroisonicotinic acid into an ester moiety has a significant impact on its biological activity as a plant defense elicitor. While the free acid form (INA) is a potent inducer of SAR, studies have shown that esterification can modulate this activity.
In general, the conversion of 2,6-dichloroisonicotinic acid to its monoester derivatives has been observed to lead to a reduction in SAR-inducing properties when compared to the parent acid. This suggests that the free carboxylic acid group may be crucial for optimal interaction with the plant's cellular machinery responsible for triggering the defense response.
The table below illustrates the general trend of the influence of the ester moiety on the elicitor activity of 2,6-dichloroisonicotinic acid derivatives.
| Compound | Functional Group at C4 | Relative Elicitor Potency |
| 2,6-dichloroisonicotinic acid (INA) | -COOH | High |
| Isopropyl 2,6-dichloroisonicotinate | -COOCH(CH₃)₂ | Potent, but generally considered less active than the parent acid |
| Other Alkyl Esters | -COOR | Generally lower than the parent acid |
| Amide Derivatives | -CONH₂ | Higher than the parent acid |
It is noteworthy that amide derivatives of 2,6-dichloroisonicotinic acid have been reported to exhibit even higher SAR-inducing activities than the parent acid, highlighting the critical role of the C4 substituent in determining biological efficacy.
Impact of Pyridine Ring Halogenation and Substituent Patterns on Activity
The substitution pattern on the pyridine ring, particularly with halogens, is a critical determinant of the elicitor activity of isonicotinic acid derivatives. The presence and position of chlorine atoms on the ring significantly influence the molecule's electronic properties and its ability to induce a defense response in plants.
The 2,6-dichloro substitution pattern, as seen in this compound and its parent acid (INA), has been established as being optimal for high elicitor activity. The presence of chlorine atoms at these positions is thought to enhance the molecule's stability and its ability to mimic an endogenous signaling molecule involved in the plant's defense pathway.
Studies on the structure-activity relationship of various halogenated and substituted isonicotinic acid analogs have provided insights into the importance of this specific substitution pattern.
The following table summarizes the general impact of pyridine ring substitutions on the elicitor activity of isonicotinic acid derivatives:
| Substitution Pattern | Key Structural Feature | Impact on Elicitor Activity |
| 2,6-Dichloro | Chlorine atoms at C2 and C6 | High Activity: This pattern is considered optimal for potent SAR induction. |
| Monochloro (e.g., 2-chloro or 3-chloro) | Single chlorine atom | Reduced activity compared to the 2,6-dichloro analog. |
| No Halogenation | Unsubstituted pyridine ring | Significantly lower to no activity. |
| Other Halogens (e.g., F, Br) | Different halogen atoms at C2 and C6 | Activity can vary, but the dichloro substitution is generally the most effective. |
| Other Substituents (e.g., methyl, methoxy) | Non-halogen groups on the ring | Generally leads to a decrease in activity compared to the 2,6-dichloro pattern. |
The data suggests that the electronic and steric properties conferred by the two chlorine atoms at the 2 and 6 positions of the pyridine ring are crucial for the molecule's ability to act as a potent plant defense elicitor. Any deviation from this pattern typically results in a diminished biological response.
Computational and Theoretical Chemistry Approaches
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery and materials science for understanding and predicting ligand-target interactions at a molecular level.
In the context of Isopropyl 2,6-dichloroisonicotinate, molecular docking simulations would be employed to predict its binding affinity and mode of interaction with a specific biological target, such as an enzyme or receptor. For instance, studies on other isonicotinoyl hydrazide derivatives have utilized molecular docking to explore their potential as inhibitors of various enzymes. nanobioletters.comresearchgate.net These studies typically involve the following steps:
Preparation of the Ligand and Receptor: The three-dimensional structure of this compound would be generated and optimized. The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). researchgate.net
Docking Simulation: Using software like AutoDock or Molegro Virtual Docker, the ligand is placed into the binding site of the receptor, and various conformations and orientations are sampled. nanobioletters.comnih.gov
Scoring and Analysis: The different poses are then scored based on a scoring function that estimates the binding free energy. The pose with the lowest energy is predicted to be the most stable binding mode.
For example, in a study on isonicotinoyl hydrazide derivatives as potential inhibitors of the main protease of COVID-19, molecular docking revealed that the tested compounds could fit into the active site of the enzyme. nanobioletters.comresearchgate.net The docking scores and predicted binding interactions, such as hydrogen bonds and hydrophobic interactions, provided insights into their potential inhibitory activity. nanobioletters.comresearchgate.net A similar approach for this compound would shed light on its potential biological targets and mechanism of action.
| Compound Derivative | Target Protein | Docking Score (kcal/mol) | Interacting Residues |
| N-(2-iso-nicotinoyl hydrazine-carbonthioyl)benzamide | COVID-19 Main Protease | -123.23 | Glu166, Ser144 |
| (E)-N'-(1-phenylethylidene)-nicotinohydrazide (enol form) | COVID-19 Main Protease | -123.12 | Not specified |
| Hydroxychloroquine | COVID-19 Main Protease | Not specified | Not specified |
| Favpiravir (Avigan) | COVID-19 Main Protease | Lower than derivatives | Not specified |
This table presents illustrative data from a molecular docking study on isonicotinoyl hydrazide derivatives, demonstrating the type of information that would be generated for this compound. Data sourced from Letters in Applied NanoBioScience. nanobioletters.com
Molecular Dynamics (MD) Simulations to Explore Conformational Dynamics and Binding
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how a ligand like this compound and its target receptor behave and interact in a more realistic, solvated environment.
An MD simulation of this compound bound to a target protein would typically follow these steps:
System Setup: The best-docked complex from molecular docking is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.
Simulation: The system is then subjected to a simulation run, where the positions and velocities of all atoms are updated in small time steps. This generates a trajectory of the complex's motion.
Analysis: The trajectory is analyzed to understand the stability of the ligand-protein complex, the flexibility of different parts of the protein, and the specific interactions that are maintained over time.
For instance, MD simulations have been used to study the combustion of pyridine (B92270), a related heterocyclic compound, providing insights into its reaction dynamics at an atomic level. ucl.ac.ukucl.ac.uk In the context of drug discovery, MD simulations of herbicide candidates bound to their target enzymes have been used to confirm the stability of the binding predicted by docking and to refine the understanding of the interaction. acs.org For this compound, MD simulations could validate docking predictions and provide a more dynamic picture of its interaction with a potential biological target.
| System | Simulation Time | Key Findings |
| Pyridine oxidation | 1000 ps | Electric fields can alter reaction rates and product formation. |
| Herbicide-AtHPPD complex | 100 ns | Confirmed stable binding of the ligand to the enzyme's active site. |
This table illustrates the types of insights gained from MD simulations of related compounds, which would be applicable to studies of this compound. Data sourced from UCL Discovery and ACS Publications. ucl.ac.ukacs.org
Quantum Mechanical (QM) and Hybrid QM/MM Methods for Reaction Mechanism Elucidation
Quantum mechanical (QM) methods are used to study the electronic structure and reactivity of molecules with high accuracy. For processes that involve the breaking and forming of chemical bonds, such as enzyme-catalyzed reactions, QM methods are essential. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods combine the accuracy of QM for the reactive part of a system (e.g., the ligand and the active site residues) with the efficiency of MM for the rest of the protein and solvent.
If this compound were found to be an enzyme inhibitor that forms a covalent bond with its target, QM and QM/MM methods would be invaluable for elucidating the reaction mechanism. These calculations could determine the reaction pathway, identify transition states, and calculate the activation energies for the reaction.
For example, QM studies on isonicotinic acid methyl ester have been used to determine its optimized geometry, vibrational frequencies, and electronic properties. nih.gov More complex studies have used QM methods to investigate the cation-pi interactions in the nicotinic acetylcholine (B1216132) receptor, providing fundamental insights into ligand binding. nih.gov Such computational analyses of this compound could provide a deep understanding of its intrinsic chemical properties and reactivity.
| Method | System Studied | Key Insights |
| Density Functional Theory (DFT) | Isonicotinic acid methyl ester | Determined the most stable conformer and electronic properties (HOMO-LUMO gap). nih.gov |
| Ab initio quantum mechanics | Nicotinic acetylcholine receptor | Correlated theoretical cation-pi binding abilities with experimental agonist affinities. nih.gov |
This table showcases the application of QM methods to related molecules, indicating the potential for similar studies on this compound. Data sourced from PubMed. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are important for activity, QSAR models can be used to predict the activity of new, untested compounds.
To build a QSAR model for a series of compounds including this compound, the following steps would be taken:
Data Collection: A dataset of compounds with known biological activities (e.g., herbicidal or antifungal) would be compiled.
Descriptor Calculation: For each compound, a set of molecular descriptors representing its physicochemical properties (e.g., hydrophobicity, electronic properties, size, and shape) would be calculated.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model would be assessed using external or internal validation techniques.
QSAR studies have been successfully applied to isonicotinic acid hydrazide derivatives to identify the key structural features responsible for their antimicrobial activity. researchgate.net Similarly, 3D-QSAR models have been developed for pyridine derivatives to guide the design of new herbicides with improved efficacy. nih.gov A QSAR study incorporating this compound could help in the design of more potent analogs for a specific biological application.
| Compound Class | Biological Activity | Key Descriptors Identified |
| Isonicotinic acid hydrazide derivatives | Antimicrobial | Not specified in abstract |
| 1,2,4-triazolo[4,3-a]pyridine derivatives | Herbicidal | Steric and electrostatic fields (from CoMFA) |
This table provides examples of QSAR studies on related compound classes, which is a methodology that could be applied to this compound. Data sourced from Medicinal Chemistry Research and PubMed. researchgate.netnih.gov
Advanced Analytical and Spectroscopic Characterization Methodologies
Spectroscopic Techniques for Structural Elucidation of Isopropyl 2,6-dichloroisonicotinate and its Derivatives
Spectroscopic methods are indispensable for the detailed structural elucidation of organic molecules. By probing the interaction of electromagnetic radiation with the compound, these techniques reveal key information about its atomic and molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the isopropyl group and the pyridine (B92270) ring. The isopropyl group would likely show a septet for the methine proton (-CH) and a doublet for the two equivalent methyl groups (-CH₃). The chemical shifts of these protons would be influenced by the adjacent ester oxygen.
For the pyridine ring, the two equivalent protons at the 3 and 5 positions would produce a singlet. The chemical shift of this singlet would be in the aromatic region, shifted downfield due to the deshielding effect of the electronegative chlorine atoms and the ester group.
For comparison, the ¹H NMR spectrum of the parent compound, 2,6-dichloroisonicotinic acid, shows signals for the pyridine ring protons which can provide a reference for the aromatic region of its isopropyl ester derivative. nih.govchemicalbook.comnih.gov
A hypothetical ¹H NMR data table for this compound is presented below, based on established principles and data from similar structures.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Pyridine H-3, H-5 | ~ 8.0 - 8.5 | s (singlet) | - |
| Isopropyl -CH | ~ 5.0 - 5.2 | sept (septet) | ~ 6 - 7 |
| Isopropyl -CH₃ | ~ 1.3 - 1.5 | d (doublet) | ~ 6 - 7 |
This table is predictive and not based on experimental data for the specific compound.
Mass Spectrometry (MS) Techniques (e.g., LC-MS)
Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation patterns. In the analysis of this compound, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) would be particularly useful for separating the compound from any impurities before mass analysis.
The mass spectrum of this compound would be characterized by a molecular ion peak corresponding to its molecular weight. Due to the presence of two chlorine atoms, the isotopic pattern of the molecular ion peak would be a key diagnostic feature. The natural abundance of the ³⁵Cl and ³⁷Cl isotopes would result in a characteristic M, M+2, and M+4 peak cluster, with relative intensities of approximately 9:6:1.
Fragmentation of the molecular ion would likely involve the loss of the isopropyl group, the isopropoxy group, or the entire ester side chain, providing further structural confirmation.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the ester, the C-O stretching of the ester, and vibrations associated with the dichlorinated pyridine ring. The C=O stretching vibration would likely appear in the region of 1720-1740 cm⁻¹.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption maxima corresponding to the π-π* transitions of the aromatic pyridine ring. The presence of the chlorine atoms and the ester group would influence the position and intensity of these absorption bands.
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are essential for separating components of a mixture, allowing for the assessment of purity and the quantification of the target compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. For the analysis of this compound, a reversed-phase HPLC method would likely be employed.
While a specific, validated HPLC method for this compound is not publicly documented, methods for the analysis of related pyridine carboxylic acid esters and other herbicides can provide a basis for method development. nih.gov A typical method would involve a C18 or C8 stationary phase and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. Detection would likely be performed using a UV detector set to a wavelength where the compound exhibits strong absorbance.
The retention time of this compound would be specific to the analytical conditions used, and the peak area would be proportional to its concentration, allowing for quantitative analysis. The method would be validated for parameters such as linearity, accuracy, precision, and limits of detection and quantification.
A hypothetical HPLC method for this compound is outlined below:
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This table presents a hypothetical method and is not based on published experimental data for the specific compound.
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful technique for separating and analyzing volatile and thermally stable compounds. Given that many herbicide esters are analyzed by GC, this technique would be suitable for the analysis of this compound. nih.govnih.gov
In a typical GC analysis, the sample would be injected into a heated inlet, where it is vaporized and then carried by an inert gas (the mobile phase) through a capillary column. The column's stationary phase would be selected to achieve optimal separation of the target compound from any impurities. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection and quantification.
The retention time of this compound in a GC system would be a key identifier under specific analytical conditions. GC-MS would provide both retention time data and mass spectral information, offering a high degree of confidence in the identification and purity assessment of the compound.
X-ray Crystallography for Solid-State Structure Determination
While the solid-state structure of this compound has not been described in publicly accessible crystallographic databases, the crystal structure of its parent compound, 2,6-dichloroisonicotinic acid, provides critical insights into the molecular geometry and intermolecular interactions that are likely to influence the ester derivative. The crystallographic data for 2,6-dichloroisonicotinic acid is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 601781. nih.gov The determination of its crystal structure offers a foundational understanding of the steric and electronic properties of the 2,6-dichloropyridine-4-carboxylic acid framework.
The analysis of 2,6-dichloroisonicotinic acid reveals a monoclinic crystal system, which is a common crystal system for organic molecules. The specific space group has been identified, providing information about the symmetry elements present within the crystal lattice. The unit cell dimensions, which define the size and shape of the repeating unit in the crystal, have been precisely measured. These parameters are fundamental to understanding the packing of the molecules in the solid state.
Detailed research findings for the crystal structure of 2,6-dichloroisonicotinic acid are summarized in the table below.
| Parameter | Value |
| Empirical Formula | C₆H₃Cl₂NO₂ |
| Formula Weight | 192.00 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 10.25(2) Å |
| b | 11.53(2) Å |
| c | 6.840(14) Å |
| α | 90° |
| β | 108.3(3)° |
| γ | 90° |
| Volume | 767(3) ų |
| Z | 4 |
| Density (calculated) | 1.661 Mg/m³ |
Future Research Directions and Potential Academic Contributions
Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches
The current synthesis of Isopropyl 2,6-dichloroisonicotinate typically involves the esterification of 2,6-dichloroisonicotinic acid. Future research should focus on developing more efficient and environmentally benign synthetic strategies.
One promising avenue is the adoption of enzymatic catalysis. The use of lipases for ester synthesis is a well-established green chemistry approach that can reduce the reliance on harsh chemical reagents and minimize waste. nih.govnih.gov For instance, studies on the enzymatic synthesis of other isopropyl esters, such as isopropyl palmitate and isopropyl myristate, have demonstrated high conversion rates and the potential for catalyst reuse, offering a model for the sustainable production of this compound. nih.govnih.gov The use of immobilized enzymes, like Candida antarctica Lipase B (CAL-B), in solvent-free systems or green solvents could significantly improve the environmental footprint of the synthesis. nih.gov
Furthermore, research into novel dehydrating agents for esterification could lead to more sustainable processes. Traditional methods often employ reagents that generate significant waste. Investigating greener alternatives, such as using p-toluenesulfonyl chloride which offers a simplified reaction protocol and reduced toxicity, could be a valuable area of study. rsc.org Additionally, exploring one-pot synthesis methods, where multiple reaction steps are combined without isolating intermediates, could enhance efficiency and reduce solvent usage. For example, processes have been developed for the one-step conversion of related dihydroxy nicotinic acid esters to their dichloro-nicotinoyl chloride derivatives, which can then be esterified. google.com
| Synthesis Approach | Potential Advantages | Relevant Research Findings |
| Enzymatic Catalysis | Reduced hazardous waste, lower energy consumption, high specificity, catalyst reusability. | High yields (e.g., 87.65% for isopropyl myristate) using immobilized lipases like Novozym 435. nih.gov |
| Green Dehydrating Agents | Reduced toxicity, simplified work-up, lower environmental factor (E-factor). | p-Toluenesulfonyl chloride identified as a greener alternative to traditional reagents like POCl3. rsc.org |
| One-Pot Synthesis | Increased efficiency, reduced solvent and energy use, minimized waste generation. | Development of one-step processes for synthesizing key intermediates like 2,6-dichloro-5-fluoronicotinoyl chloride. google.com |
| Microwave/Ultrasound-Assisted Synthesis | Accelerated reaction rates, improved yields, enhanced energy efficiency. | Application of microwave and ultrasound irradiation has shown to be effective in the esterification of isonicotinic acid. researchgate.net |
Investigation of Biosynthetic Pathways in Plant Systems
The parent acid of the target compound, 2,6-dichloroisonicotinic acid, has been identified in the common bean, Phaseolus vulgaris. researchgate.net This discovery opens up a critical area of research: the elucidation of its biosynthetic pathway in plants. Understanding how plants synthesize this chlorinated pyridine (B92270) derivative could have significant implications for agriculture and biotechnology.
Future research should aim to identify the genes and enzymes responsible for the production of 2,6-dichloroisonicotinic acid. A starting point could be to investigate pathways analogous to the biosynthesis of other plant defense compounds, such as salicylic (B10762653) acid. frontiersin.org Salicylic acid biosynthesis is known to proceed from chorismate via two main pathways, the isochorismate synthase (ICS) and phenylalanine ammonia-lyase (PAL) pathways. frontiersin.org Given the structural similarity, it is plausible that the biosynthesis of 2,6-dichloroisonicotinic acid also originates from a primary metabolite and involves a series of enzymatic modifications, including chlorination.
Researchers could employ a combination of transcriptomics, proteomics, and metabolomics to identify candidate genes and enzymes in Phaseolus vulgaris that are upregulated upon induction of defense responses. nih.govphytomorphology.com Subsequent functional characterization of these candidates through techniques like gene silencing or overexpression could confirm their role in the biosynthetic pathway. The identification of the chlorinating enzyme, in particular, would be a significant scientific breakthrough.
Development of this compound Analogues as Biochemical Probes
Analogues of 2,6-dichloroisonicotinic acid have already shown promise as effective elicitors of plant secondary metabolite biosynthesis. For example, novel synthetic derivatives, trifluoroethyl 2,6-dichloroisonicotinate (TFINA) and 2-(2,6-dichloro-pyridine-4-carbonyloxy)-ethyl jasmonate (DPCEJ), have been shown to significantly increase the production of the anticancer compound taxuyunnanine C in Taxus chinensis cell cultures. nih.gov This demonstrates the potential for developing this compound analogues as powerful biochemical probes to investigate and manipulate plant defense signaling pathways.
Future work in this area could focus on synthesizing a library of this compound analogues with systematic variations in the ester group and the pyridine ring substituents. These analogues could then be screened for their ability to induce specific plant defense responses, such as the expression of pathogenesis-related (PR) proteins or the production of phytoalexins. nih.govbohrium.com By correlating the structural features of the analogues with their biological activity, it would be possible to develop highly specific and potent probes.
These biochemical probes could be invaluable tools for dissecting the complex signaling networks that govern plant immunity. For instance, they could be used to identify the protein receptors that perceive these chemical signals and to trace the downstream signaling cascades that lead to the activation of defense mechanisms.
| Analogue | Observed Effect | Potential as Biochemical Probe |
| Trifluoroethyl 2,6-dichloroisonicotinate (TFINA) | Increased accumulation of taxuyunnanine C in Taxus chinensis. nih.gov | Probe for studying the induction of specific secondary metabolite pathways. |
| 2-(2,6-dichloro-pyridine-4-carbonyloxy)-ethyl jasmonate (DPCEJ) | Even greater increase in taxuyunnanine C accumulation compared to TFINA. nih.gov | Probe for investigating the interplay between different plant hormone signaling pathways. |
Theoretical Predictions for New Applications in Chemical Biology and Agriculture
The application of computational and theoretical methods offers a powerful approach to predicting new applications for this compound and its derivatives in chemical biology and agriculture. In silico design and machine learning are increasingly being used to identify novel bioactive molecules and to understand their mechanisms of action. nih.govnih.govnih.gov
Future research could leverage these computational tools to design and screen virtual libraries of this compound analogues for specific biological activities. For example, molecular docking simulations could be used to predict the binding affinity of these analogues to key enzymes or receptors involved in plant-pathogen interactions or other biological processes. mdpi.commdpi.com This could lead to the identification of novel fungicides, herbicides, or plant growth regulators with improved efficacy and selectivity.
By combining theoretical predictions with experimental validation, researchers can accelerate the discovery and development of new applications for this compound and its analogues, contributing to advancements in both fundamental chemical biology and practical agricultural solutions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
